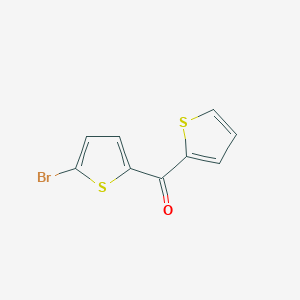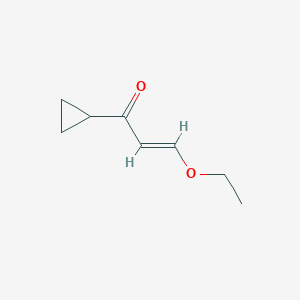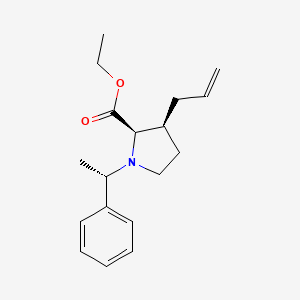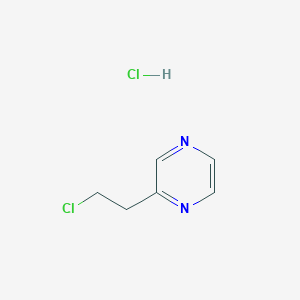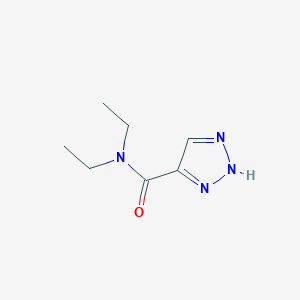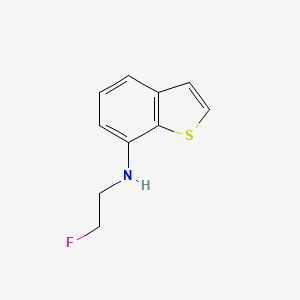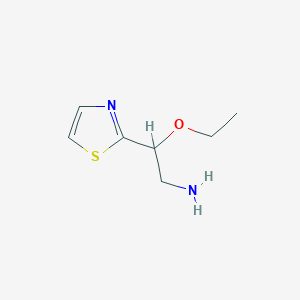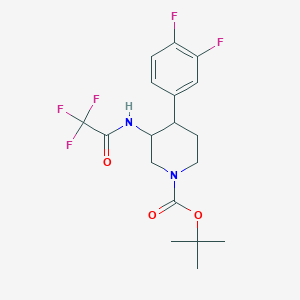![molecular formula C8H15N B15276584 Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)
Spiro[3.4]octan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.4]octan-2-amine is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.4]octan-2-amine can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This method employs readily available starting materials and conventional chemical transformations . Another approach involves the use of cycloaddition reactions, which are efficient and provide high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through chromatography and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3.4]octan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[3.4]octan-2-amine is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity .
Mecanismo De Acción
The mechanism of action of Spiro[3.4]octan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its ability to interact with 3D proteins.
Uniqueness
Spiro[3.4]octan-2-amine stands out due to its unique spirocyclic structure, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
spiro[3.4]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6,9H2 |
Clave InChI |
DBWKHVQKNDFCGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
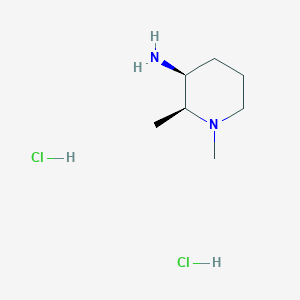
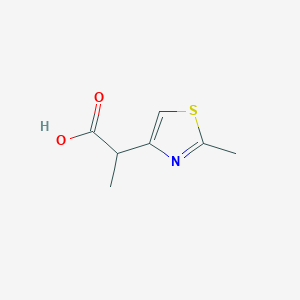
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
